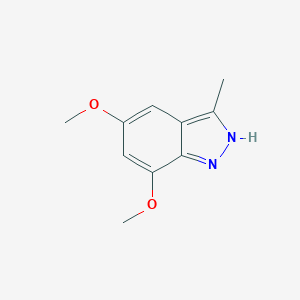
5,7-Dimethoxy-3-methylindazole
Overview
Description
5,7-Dimethoxy-3-methylindazole: is a heterocyclic compound with the molecular formula C10H12N2O2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused benzene and pyrazole ring system, with methoxy groups at positions 5 and 7, and a methyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-3-methylindazole typically begins with 3,5-dimethoxyacetophenone. The process involves the following steps :
-
Formation of Hydrazide:
Reagents: 3,5-dimethoxyacetophenone, dichloromethane, trifluoromethanesulfonic acid, bis(2,2,2-trichloroethyl) azodicarboxylate.
Conditions: The reaction is carried out at 0–5°C under nitrogen atmosphere. The mixture is stirred at room temperature until the reaction is complete.
-
Cyclization to Indazole:
Reagents: Hydrazide, acetic acid, zinc dust.
Conditions: The mixture is stirred at 35°C until no hydrazide is detected by thin-layer chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-3-methylindazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-3-methylindazole is used as a building block in organic synthesis, particularly in the synthesis of more complex indazole derivatives .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . They are also being investigated for their role as enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, indazole derivatives are used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3-methylindazole involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the indazole ring system contribute to its binding affinity and specificity . The compound can modulate signaling pathways, inhibit enzyme activity, and interact with nucleic acids, leading to its diverse biological effects.
Comparison with Similar Compounds
- 5,7-Dimethoxyindazole
- 3-Methylindazole
- 5-Methoxy-3-methylindazole
Comparison: 5,7-Dimethoxy-3-methylindazole is unique due to the presence of both methoxy groups and a methyl group, which enhance its chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
5,7-dimethoxy-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-8-4-7(13-2)5-9(14-3)10(8)12-11-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQJYKKYFAOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438882 | |
| Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154876-15-0 | |
| Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


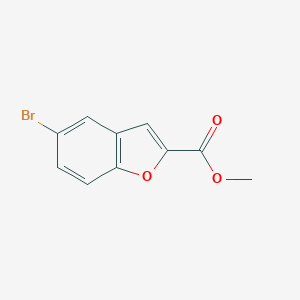


![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
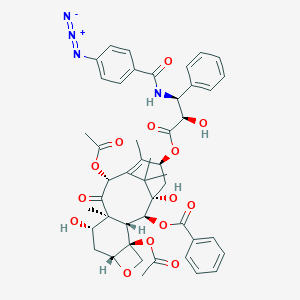
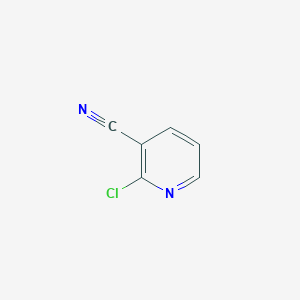

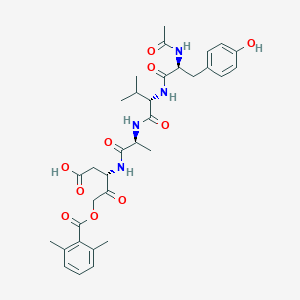
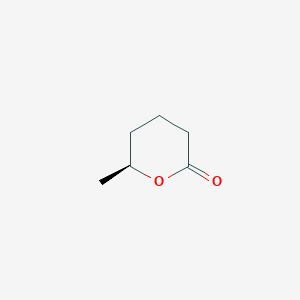
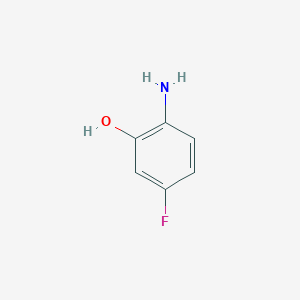
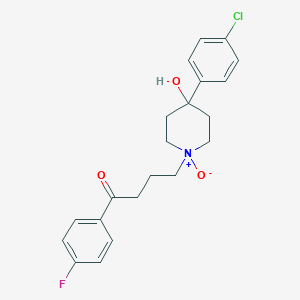
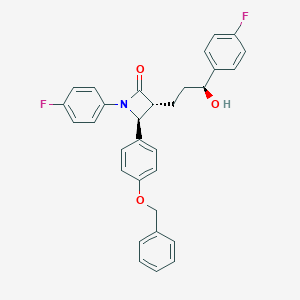
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)

